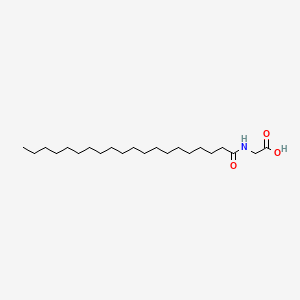

Arachidoyl glycine

Description

Properties

IUPAC Name |

2-(icosanoylamino)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H43NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21(24)23-20-22(25)26/h2-20H2,1H3,(H,23,24)(H,25,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUNNIYAZGQGMQR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCC(=O)NCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H43NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901348066 |

Source

|

| Record name | N-Icosanoylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901348066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

369.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

617703-96-5 |

Source

|

| Record name | N-Icosanoylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901348066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide to Arachidoyl Glycine Biosynthesis Pathways in Mammals

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-arachidonoyl glycine (NAGly) is an endogenous lipid signaling molecule that has garnered significant interest for its diverse physiological roles, including pain modulation, anti-inflammatory effects, and vasorelaxation.[1][2] As a member of the N-acyl amino acid family, its biosynthesis is a critical area of study for understanding its function and for the development of novel therapeutics targeting the endocannabinoid system and related pathways. This technical guide provides a comprehensive overview of the core biosynthetic pathways of NAGly in mammals, complete with quantitative data, detailed experimental protocols, and pathway visualizations.

Two primary pathways for NAGly biosynthesis have been proposed and are supported by experimental evidence: the direct conjugation of arachidonic acid (AA) with glycine and the oxidative metabolism of N-arachidonoyl ethanolamine (anandamide; AEA).[3][4] This document will delve into the enzymatic machinery, substrates, and regulatory aspects of each pathway.

Core Biosynthesis Pathways

Conjugation of Arachidonic Acid and Glycine

This pathway involves the direct enzymatic ligation of arachidonic acid, or its activated form arachidonoyl-CoA, with the amino acid glycine.[3] Two key enzymes have been implicated in this process: Fatty Acid Amide Hydrolase (FAAH) acting in a reverse-hydrolase or "synthetase" manner, and cytochrome c.

a) Fatty Acid Amide Hydrolase (FAAH)-Mediated Conjugation:

While primarily known for its role in the degradation of anandamide, evidence suggests that FAAH can also catalyze the synthesis of NAGly. This is thought to occur through the hydrolysis of AEA, releasing arachidonic acid that is then available for conjugation with glycine. Inhibition of FAAH has been shown to decrease the levels of NAGly in the brain, supporting its role in this biosynthetic route.

b) Cytochrome c-Mediated Conjugation:

Mitochondrial cytochrome c has been demonstrated to catalyze the formation of NAGly from arachidonoyl-CoA and glycine, particularly in the presence of hydrogen peroxide. This reaction has been shown to follow Michaelis-Menten kinetics.

Oxidative Metabolism of Anandamide (AEA)

This pathway proposes a two-step enzymatic oxidation of anandamide to yield NAGly. The enzymes alcohol dehydrogenase (ADH) and aldehyde dehydrogenase (ALDH) are hypothesized to be involved.

First, anandamide is oxidized by an alcohol dehydrogenase to form an intermediate, N-arachidonoyl glycinaldehyde. Subsequently, this aldehyde is further oxidized by an aldehyde dehydrogenase to produce N-arachidonoyl glycine. This pathway has been demonstrated in vitro using recombinant human ADH7.

Quantitative Data Summary

The following tables summarize key quantitative data related to the substrates and enzymes involved in NAGly biosynthesis.

Table 1: Endogenous Concentrations of NAGly and its Precursors in Mammalian Brain

| Compound | Tissue | Concentration | Reference(s) |

| N-Arachidonoyl Glycine (NAGly) | Mouse Brain | 13.1 ± 2.1 pmol/g | |

| Anandamide (AEA) | Mouse Brain | 8.5 ± 0.9 pmol/g | |

| Arachidonic Acid (AA) | Mammalian Brain | ~20% of total fatty acids |

Table 2: Kinetic Parameters of Key Enzymes in NAGly Biosynthesis

| Enzyme | Substrate(s) | Km | Vmax | kcat | Reference(s) |

| Fatty Acid Amide Hydrolase (FAAH) | Anandamide (AEA) | 25.3 ± 14.2 µM | 0.29 ± 0.13 nmol/mg/min | - | |

| Fatty Acid Amide Hydrolase (FAAH) | Arachidonoyl 7-amino, 4-methyl coumarin amide (AAMCA) | 0.48 µM | 58 pmol/min/mg protein | - | |

| Cytochrome c | Arachidonoyl-CoA, Glycine | Follows Michaelis-Menten kinetics | - | - | |

| Alcohol Dehydrogenase (Yeast) | Ethanol | 0.4 mM | 3.2 mMs-1 | - | |

| Alcohol Dehydrogenase (Human Liver) | Ethanol | 0.048 mM - 64 mM | 9 min-1 - 560 min-1 | - | |

| Aldehyde Dehydrogenase (Human RBC) | Propionaldehyde | 0.59 mM | - | - |

Note: Specific kinetic parameters for cytochrome c, ADH, and ALDH with their respective substrates in the direct context of NAGly synthesis are not extensively characterized in the literature and represent an area for further research.

Experimental Protocols

Quantification of N-Arachidonoyl Glycine by LC-MS/MS

This protocol outlines a general procedure for the extraction and quantification of NAGly from brain tissue.

a) Tissue Homogenization and Lipid Extraction:

-

Homogenize brain tissue (~30 mg) in an appropriate volume of extraction solvent (e.g., 2 mL of a mixture of organic solvents like methanol/chloroform) containing a deuterated internal standard (e.g., NAGly-d8).

-

Perform a liquid-liquid extraction to separate the lipid phase.

-

Evaporate the organic phase to dryness under a stream of nitrogen.

b) Solid-Phase Extraction (SPE) Cleanup:

-

Condition a C18 SPE column with methanol followed by water.

-

Resuspend the dried lipid extract in an appropriate solvent and load it onto the conditioned SPE column.

-

Wash the column with water to remove polar impurities.

-

Elute the N-acyl amino acids with methanol.

-

Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.

c) LC-MS/MS Analysis:

-

Chromatographic Separation:

-

Column: C18 analytical column (e.g., Zorbax XDB C18, 4.6 × 75 mm, 3.5 µm).

-

Mobile Phase A: Water with 13 mM ammonium acetate and 1% formic acid.

-

Mobile Phase B: Acetonitrile.

-

Gradient: A gradient elution from a lower to a higher percentage of mobile phase B is typically used.

-

Flow Rate: ~1 mL/min.

-

-

Mass Spectrometry Detection:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Analysis Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Monitor specific precursor-to-product ion transitions for NAGly and its internal standard.

-

Fatty Acid Amide Hydrolase (FAAH) Activity Assay (Fluorometric)

This assay measures FAAH activity using a fluorogenic substrate.

-

Reagent Preparation:

-

FAAH Assay Buffer (e.g., Tris-based buffer).

-

FAAH Substrate: Arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA).

-

FAAH Positive Control (optional).

-

FAAH Inhibitor Control (e.g., URB597).

-

-

Sample Preparation:

-

Prepare cell or tissue homogenates in ice-cold FAAH Assay Buffer.

-

Centrifuge to obtain the supernatant containing the enzyme.

-

-

Assay Procedure (96-well plate format):

-

Add the sample, a specific FAAH inhibitor (for background control), and the FAAH assay buffer to the wells.

-

Initiate the reaction by adding the AAMCA substrate.

-

Measure the fluorescence kinetically at an excitation wavelength of 340-360 nm and an emission wavelength of 450-465 nm at 37°C.

-

-

Data Analysis:

-

Calculate the FAAH activity from the rate of fluorescence increase after subtracting the background fluorescence.

-

Cytochrome c-Mediated N-Arachidonoyl Glycine Synthesis Assay

This protocol is based on the in vitro synthesis of NAGly catalyzed by cytochrome c.

-

Reaction Mixture:

-

Cytochrome c

-

Arachidonoyl-CoA

-

Glycine

-

Hydrogen Peroxide

-

Buffer (e.g., phosphate buffer at physiological pH)

-

-

Procedure:

-

Incubate the reaction mixture at a controlled temperature (e.g., 37°C).

-

Stop the reaction at various time points.

-

Extract the lipids as described in the LC-MS/MS protocol.

-

Quantify the formation of NAGly using LC-MS/MS.

-

Alcohol Dehydrogenase (ADH) and Aldehyde Dehydrogenase (ALDH) Activity Assays

These assays can be adapted to measure the activity of ADH and ALDH on anandamide and its aldehyde intermediate, respectively, by monitoring the production of NADH spectrophotometrically at 340 nm.

a) ADH Assay:

-

Reaction Mixture:

-

Buffer (e.g., sodium pyrophosphate buffer, pH 8.8-9.2).

-

Anandamide (substrate)

-

NAD+ (cofactor).

-

Enzyme source (e.g., purified ADH or tissue homogenate).

-

-

Procedure:

-

Mix the buffer, anandamide, and NAD+ in a cuvette and establish a baseline reading at 340 nm.

-

Initiate the reaction by adding the enzyme.

-

Monitor the increase in absorbance at 340 nm over time.

-

b) ALDH Assay:

-

Reaction Mixture:

-

Buffer (e.g., sodium pyrophosphate buffer, pH 8.0).

-

N-arachidonoyl glycinaldehyde (substrate)

-

NAD+ (cofactor).

-

Enzyme source (e.g., purified ALDH or tissue homogenate).

-

-

Procedure:

-

Follow the same procedure as the ADH assay, monitoring the increase in absorbance at 340 nm due to NADH production.

-

Visualizations

The following diagrams illustrate the core biosynthesis pathways of arachidoyl glycine and a typical experimental workflow for its quantification.

Caption: Biosynthesis pathways of N-arachidonoyl glycine in mammals.

Caption: Experimental workflow for NAGly quantification.

References

- 1. Fluorimetric Assay of FAAH Activity | Springer Nature Experiments [experiments.springernature.com]

- 2. researchgate.net [researchgate.net]

- 3. Role of FAAH-Like Anandamide Transporter in Anandamide Inactivation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Enzymatic Assay of Alcohol Dehydrogenase (EC 1.1.1.1) [sigmaaldrich.com]

An In-depth Technical Guide to Arachidoyl Glycine (NAGly) Signaling Pathways and Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-arachidonoyl glycine (NAGly), an endogenous lipid mediator, has emerged as a significant signaling molecule with pleiotropic effects across various physiological systems. Structurally related to the endocannabinoid anandamide (AEA), NAGly exhibits a distinct pharmacological profile, primarily interacting with a unique set of G protein-coupled receptors (GPCRs) and demonstrating modulatory effects on key enzymes involved in lipid signaling.[1][2] This technical guide provides a comprehensive overview of the core signaling pathways and mechanisms of NAGly, with a focus on its synthesis, degradation, receptor interactions, and downstream cellular responses. Quantitative data are summarized for comparative analysis, and detailed experimental protocols for key assays are provided to facilitate further research and drug development efforts in this area.

Introduction

N-arachidonoyl glycine is an N-acyl amide, a class of signaling lipids derived from the conjugation of a fatty acid with an amino acid.[3] It was first identified as a metabolite of anandamide and has since been recognized as an independent signaling molecule with roles in pain perception, inflammation, immune response, and cellular migration.[1][3] Unlike anandamide, NAGly has low affinity for the classical cannabinoid receptors CB1 and CB2, suggesting a unique mechanism of action. Its primary signaling is mediated through the orphan GPCRs GPR18, GPR55, and GPR92, making it a subject of intense investigation for novel therapeutic targets.

Biosynthesis and Degradation of NAGly

The endogenous levels of NAGly are tightly regulated by its synthesis and degradation pathways. Two primary routes for NAGly biosynthesis have been proposed:

-

Oxidative Metabolism of Anandamide (AEA): One pathway involves the oxidation of the ethanolamine head group of anandamide to a carboxylic acid, directly forming NAGly.

-

Conjugation of Arachidonic Acid and Glycine: The second major pathway involves the direct enzymatic conjugation of arachidonic acid with glycine. This process is thought to be facilitated by an uncharacterized N-acyltransferase. Fatty acid amide hydrolase (FAAH) can also play a role in this pathway by first hydrolyzing anandamide to release arachidonic acid, which then becomes a substrate for conjugation with glycine.

The primary enzyme responsible for the degradation of NAGly is Fatty Acid Amide Hydrolase (FAAH) , the same enzyme that degrades anandamide. However, NAGly is a less preferred substrate for FAAH compared to anandamide. NAGly also acts as an inhibitor of FAAH, which can lead to an increase in the levels of other endocannabinoids like anandamide, a phenomenon often referred to as the "entourage effect".

Logical Diagram of NAGly Metabolism

Caption: Biosynthesis and degradation pathways of N-arachidonoyl glycine (NAGly).

Signaling Pathways

NAGly exerts its biological effects primarily through the activation of three G protein-coupled receptors: GPR18, GPR55, and GPR92. The signaling cascades initiated by NAGly binding to these receptors are diverse and cell-type specific.

GPR18 Signaling

GPR18 is considered a high-affinity receptor for NAGly. Activation of GPR18 by NAGly has been linked to several downstream effects, including:

-

Gαi/o Protein Coupling: GPR18 primarily couples to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.

-

MAPK/ERK Pathway Activation: NAGly-GPR18 signaling activates the mitogen-activated protein kinase (MAPK) cascade, specifically the extracellular signal-regulated kinase (ERK) pathway, which is involved in cell proliferation, differentiation, and migration.

-

Calcium Mobilization: In some cell types, NAGly binding to GPR18 can induce an increase in intracellular calcium ([Ca2+]i).

-

Cell Migration: A significant physiological outcome of GPR18 activation by NAGly is the induction of cell migration, particularly in immune cells like microglia.

Diagram of GPR18 Signaling Pathway

Caption: Simplified GPR18 signaling cascade initiated by NAGly.

GPR55 Signaling

NAGly is also an agonist for GPR55, another orphan GPCR implicated in endocannabinoid signaling. The activation of GPR55 by NAGly leads to:

-

Gαq/11 Protein Coupling: GPR55 is thought to couple primarily to Gαq/11 proteins.

-

Phospholipase C Activation: This coupling activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).

-

Intracellular Calcium Release: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm.

-

MAPK/ERK Pathway Activation: Similar to GPR18, GPR55 activation by NAGly can also lead to the phosphorylation and activation of the ERK pathway.

Diagram of GPR55 Signaling Pathway

Caption: Key signaling events following NAGly activation of GPR55.

GPR92 Signaling

NAGly has been identified as an endogenous ligand for GPR92 (also known as LPAR5). Its activation of GPR92 is associated with:

-

Gαq/11-mediated Signaling: NAGly activates GPR92, leading to the activation of the Gαq/11 pathway and subsequent downstream signaling, including calcium mobilization.

-

Role in Sensory Nervous System: GPR92 is highly expressed in dorsal root ganglia (DRG), suggesting a role for NAGly in modulating sensory neuron function and potentially pain perception.

Quantitative Data Summary

The following tables summarize the available quantitative data for the interaction of Arachidoyl glycine with its primary targets.

Table 1: Receptor Interaction and Functional Potency of Arachidoyl Glycine

| Receptor | Assay Type | Cell Line | Parameter | Value | Reference |

| GPR18 | ERK Phosphorylation | HEK-hGPR18 | EC₅₀ | 44.5 nM | |

| cAMP Inhibition | hGPR18-CHO | IC₅₀ | 20 nM | ||

| GPR55 | Calcium Mobilization | HAGPR55/CHO | EC₅₀ | ~3 µM | |

| MAPK Activity | HAGPR55/CHO | EC₅₀ | ~3 µM | ||

| Binding Affinity | Kd | 1-10 µM | |||

| GPR92 | Gq/11-mediated signaling | ||||

| Binding Affinity | Kd | 1-10 µM |

Table 2: Enzymatic Inhibition by Arachidoyl Glycine

| Enzyme | Species | Parameter | Value | Reference |

| FAAH | Rat | IC₅₀ | 4.9 µM |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of Arachidoyl glycine.

FAAH Inhibition Assay (Fluorometric)

This protocol is adapted from commercially available kits and published methodologies for determining the inhibitory potential of compounds against FAAH.

Objective: To quantify the inhibition of FAAH activity by Arachidoyl glycine.

Principle: The assay measures the hydrolysis of a fluorogenic FAAH substrate (e.g., AMC-arachidonoyl amide) to a fluorescent product (7-amino-4-methylcoumarin, AMC). The rate of fluorescence increase is proportional to FAAH activity, and a decrease in this rate in the presence of an inhibitor indicates inhibition.

Materials:

-

Recombinant human or rat FAAH

-

FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)

-

FAAH Substrate (e.g., AMC arachidonoyl amide)

-

Arachidoyl glycine (test inhibitor)

-

Known FAAH inhibitor (positive control, e.g., URB597)

-

DMSO (for dissolving compounds)

-

96-well black, flat-bottom microplate

-

Fluorescence plate reader

Procedure:

-

Prepare Reagents:

-

Thaw all reagents on ice.

-

Prepare a stock solution of Arachidoyl glycine and the positive control inhibitor in DMSO.

-

Prepare serial dilutions of the test and control inhibitors in FAAH Assay Buffer.

-

Dilute the FAAH enzyme to the desired concentration in cold FAAH Assay Buffer.

-

Dilute the FAAH substrate to the working concentration in the assay buffer.

-

-

Assay Plate Setup:

-

Add FAAH Assay Buffer to all wells.

-

Add the serially diluted Arachidoyl glycine, positive control, or vehicle (DMSO) to the appropriate wells.

-

Add the diluted FAAH enzyme solution to all wells except the "no enzyme" control wells.

-

-

Pre-incubation:

-

Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.

-

-

Reaction Initiation and Measurement:

-

Initiate the reaction by adding the FAAH substrate solution to all wells.

-

Immediately place the plate in a fluorescence plate reader pre-set to 37°C.

-

Measure the fluorescence intensity (Excitation: ~355 nm, Emission: ~460 nm) kinetically over 30 minutes, with readings every minute.

-

-

Data Analysis:

-

Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.

-

Normalize the rates to the vehicle control (100% activity).

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Experimental Workflow: FAAH Inhibition Assay

Caption: Workflow for determining the IC₅₀ of NAGly for FAAH.

GPR55 Calcium Mobilization Assay

This protocol is a general guideline for measuring GPR55 activation by monitoring changes in intracellular calcium.

Objective: To determine the potency (EC₅₀) of Arachidoyl glycine in activating GPR55-mediated calcium signaling.

Principle: GPR55 activation leads to an increase in intracellular calcium concentration ([Ca²⁺]i). This change can be detected using a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). The increase in fluorescence intensity upon agonist stimulation is proportional to the receptor activation.

Materials:

-

HEK293 cells stably expressing human GPR55 (HAGPR55/CHO cells can also be used)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Fluo-4 AM calcium indicator dye

-

Pluronic F-127

-

Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

-

Arachidoyl glycine (test agonist)

-

Known GPR55 agonist (positive control, e.g., LPI)

-

GPR55 antagonist (for specificity control, e.g., ML193)

-

96-well black, clear-bottom cell culture plates

-

Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation)

Procedure:

-

Cell Culture and Plating:

-

Culture the GPR55-expressing cells to ~80-90% confluency.

-

Seed the cells into 96-well black, clear-bottom plates at an appropriate density and allow them to adhere overnight.

-

-

Dye Loading:

-

Prepare the Fluo-4 AM loading solution in Assay Buffer containing Pluronic F-127.

-

Remove the culture medium from the cells and wash with Assay Buffer.

-

Add the Fluo-4 AM loading solution to each well and incubate at 37°C for 1 hour in the dark.

-

-

Cell Washing:

-

After incubation, gently wash the cells twice with Assay Buffer to remove excess dye.

-

Leave a final volume of Assay Buffer in each well.

-

-

Compound Preparation:

-

Prepare serial dilutions of Arachidoyl glycine and the positive control agonist in Assay Buffer.

-

For antagonist experiments, pre-incubate the cells with the antagonist for a specified time before adding the agonist.

-

-

Fluorescence Measurement:

-

Place the cell plate into the fluorescence plate reader.

-

Establish a stable baseline fluorescence reading for each well.

-

Use the instrument's automated injector to add the different concentrations of Arachidoyl glycine or control compounds to the wells.

-

Continuously record the fluorescence intensity (Excitation: ~494 nm, Emission: ~516 nm) for several minutes to capture the peak calcium response.

-

-

Data Analysis:

-

Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence for each well.

-

Normalize the responses to the maximum response of the positive control.

-

Plot the normalized response versus the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.

-

Experimental Workflow: Calcium Mobilization Assay

Caption: Workflow for GPR55-mediated calcium mobilization assay.

Conclusion

Arachidoyl glycine is a multifaceted signaling lipid with a growing repertoire of biological functions. Its distinct signaling profile, separate from the classical cannabinoid system, presents exciting opportunities for the development of novel therapeutics targeting pain, inflammation, and other pathological conditions. A thorough understanding of its signaling pathways through GPR18, GPR55, and GPR92, as well as its metabolic regulation, is crucial for advancing research in this field. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals aiming to explore the therapeutic potential of modulating Arachidoyl glycine signaling. Further investigation into the precise molecular interactions and the physiological relevance of these pathways will undoubtedly uncover new avenues for pharmacological intervention.

References

N-Arachidonoyl Glycine (NAGly): A Technical Guide to its Degradation and Metabolism

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-arachidonoyl glycine (NAGly), an endogenous N-acyl amino acid, has emerged as a significant signaling lipid involved in a variety of physiological processes, including pain perception, inflammation, and cellular migration.[1][2][3] Structurally related to the endocannabinoid anandamide (AEA), NAGly exhibits distinct pharmacological properties, primarily by not binding to cannabinoid receptors CB1 and CB2.[2][4] Understanding the metabolic fate of NAGly is crucial for elucidating its biological functions and for the development of novel therapeutics targeting its signaling pathways. This technical guide provides an in-depth overview of the degradation and metabolism of NAGly, focusing on the key enzymatic pathways, quantitative data, and detailed experimental protocols.

Core Metabolic Pathways

The metabolic degradation of N-arachidonoyl glycine is primarily governed by two major enzymatic pathways: hydrolysis by Fatty Acid Amide Hydrolase (FAAH) and oxidation by Cyclooxygenase-2 (COX-2). Emerging evidence also suggests a potential role for cytochrome P450 (CYP450) enzymes in the metabolism of N-acyl amino acids.

Hydrolysis by Fatty Acid Amide Hydrolase (FAAH)

FAAH, a serine hydrolase, is the principal enzyme responsible for the degradation of the endocannabinoid anandamide. NAGly is also a substrate for FAAH, which catalyzes its hydrolysis into arachidonic acid (AA) and glycine. This process terminates the signaling activity of NAGly. Interestingly, NAGly also acts as a competitive inhibitor of FAAH, thereby influencing the levels of other FAAH substrates like anandamide.

| Parameter | Value | Species/System | Reference |

| Hydrolysis Rate | Slower than Anandamide | Recombinant FAAH | |

| Inhibition | Competitive Inhibitor | Mouse, Rat, and Human cell lines |

Further research is required to establish definitive Km and Vmax values for NAGly as a FAAH substrate.

This protocol describes a method to determine the rate of NAGly hydrolysis by FAAH using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the product, arachidonic acid.

Materials:

-

Recombinant human or rodent FAAH

-

N-arachidonoyl glycine (NAGly)

-

Arachidonic acid (AA) standard

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 0.1% BSA

-

Quenching Solution: Acetonitrile with 1% formic acid

-

Internal Standard (IS): Deuterated arachidonic acid (e.g., AA-d8)

-

LC-MS/MS system

Procedure:

-

Enzyme Preparation: Prepare a working solution of FAAH in the assay buffer to a final concentration of 10 µg/mL.

-

Substrate Preparation: Prepare a stock solution of NAGly in ethanol and dilute it in the assay buffer to the desired final concentrations (e.g., 1-100 µM).

-

Reaction Initiation: In a microcentrifuge tube, combine 45 µL of the FAAH working solution with 5 µL of the NAGly substrate solution.

-

Incubation: Incubate the reaction mixture at 37°C for various time points (e.g., 0, 5, 15, 30, and 60 minutes).

-

Reaction Termination: Stop the reaction by adding 100 µL of ice-cold quenching solution containing the internal standard.

-

Sample Processing: Vortex the samples and centrifuge at 14,000 x g for 10 minutes to precipitate the protein.

-

Analysis: Transfer the supernatant to an autosampler vial and analyze the formation of arachidonic acid by LC-MS/MS.

Data Analysis:

-

Generate a standard curve for arachidonic acid.

-

Calculate the amount of arachidonic acid produced at each time point.

-

Determine the initial velocity of the reaction from the linear portion of the product formation versus time curve.

References

- 1. N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Actions of N-arachidonyl-glycine in a rat inflammatory pain model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. N-Arachidonylglycine - Wikipedia [en.wikipedia.org]

- 4. N-arachidonoyl glycine, an abundant endogenous lipid, potently drives directed cellular migration through GPR18, the putative abnormal cannabidiol receptor - PMC [pmc.ncbi.nlm.nih.gov]

Physiological Concentration of Arachidoyl Glycine in Tissues: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Arachidonoyl glycine (NAGly) is an endogenous lipid mediator, structurally related to the endocannabinoid anandamide. It is involved in a variety of physiological processes, including pain perception, inflammation, and cellular signaling. Unlike anandamide, NAGly exhibits low affinity for the classical cannabinoid receptors CB1 and CB2, mediating its effects through other targets, most notably the orphan G protein-coupled receptors GPR18 and GPR55. Understanding the physiological concentrations of NAGly in various tissues is crucial for elucidating its biological functions and for the development of novel therapeutics targeting its signaling pathways. This technical guide provides a comprehensive overview of the current knowledge on NAGly concentrations in different tissues, detailed experimental protocols for its quantification, and a description of its primary signaling pathways.

Data Presentation: Physiological Concentrations of Arachidoyl Glycine

The concentration of Arachidoyl glycine varies significantly across different tissues and species. The following tables summarize the available quantitative data from peer-reviewed literature.

Table 1: Physiological Concentration of Arachidoyl Glycine (NAGly) in Rodent Tissues

| Species | Tissue | Concentration | Method | Reference |

| Rat | Brain | ~50 pmol/g (dry weight) | LC-MS | [1] |

| Rat | Spinal Cord | ~140 pmol/g (dry weight) | LC-MS | [1] |

| Mouse | Brain | 13.1 ± 2.1 pmol/g | LC-MS/MS | [2] |

Note: Data on the physiological concentrations of NAGly in a wider range of peripheral tissues such as liver, kidney, skeletal muscle, and adipose tissue in rodents are not extensively reported in the current literature. However, some studies suggest that dietary lipid composition can influence the levels of N-acyl amino acids, including NAGly, in these tissues[3].

Table 2: Relative Abundance of Arachidoyl Glycine (NAGly) in Human Tissues

| Species | Tissue/Fluid | Relative Abundance | Method | Reference |

| Human | Serum | Markedly increased during fasting compared to re-fed state | LC-MS/MS | [4] |

Note: Absolute quantitative concentrations of NAGly in human tissues are not widely available. The provided data indicates relative changes under different physiological conditions.

Experimental Protocols: Quantification of Arachidoyl Glycine

The quantification of Arachidoyl glycine in biological matrices is primarily achieved through liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and specificity. Below is a detailed methodology compiled from various sources for the analysis of NAGly in tissue samples.

Tissue Sample Preparation

Objective: To extract NAGly from tissue homogenates and remove interfering substances.

Materials:

-

Tissue sample (e.g., brain, spinal cord)

-

Homogenizer (e.g., bead beater, sonicator)

-

Extraction solvent: Methanol/Chloroform (2:1, v/v)

-

Internal standard (IS): Deuterated Arachidoyl glycine (NAGly-d8)

-

Solid-Phase Extraction (SPE) cartridges (e.g., C18)

-

SPE conditioning solvent: Methanol

-

SPE equilibration solvent: Water

-

SPE wash solvent: Water

-

SPE elution solvent: Methanol

-

Nitrogen evaporator

-

Reconstitution solvent: Methanol/Water (70:30, v/v)

Procedure:

-

Homogenization: Weigh the frozen tissue sample and homogenize it in the extraction solvent containing the internal standard (NAGly-d8). The ratio of tissue to solvent should be optimized but is typically around 1:10 (w/v).

-

Lipid Extraction: Centrifuge the homogenate at a high speed (e.g., 10,000 x g) for 15 minutes at 4°C to pellet the tissue debris. Collect the supernatant containing the lipid extract.

-

Solid-Phase Extraction (SPE): a. Conditioning: Condition the C18 SPE cartridge by passing 1.0 mL of methanol through it. b. Equilibration: Equilibrate the cartridge by passing 1.0 mL of water through it. c. Sample Loading: Load the lipid extract onto the SPE cartridge. d. Washing: Wash the cartridge with 0.5 mL of water to remove salts and other polar impurities. e. Elution: Elute the analytes with 2 x 0.8 mL of 100% methanol.

-

Drying and Reconstitution: Evaporate the eluted fractions to dryness under a stream of nitrogen. Reconstitute the dried extract in 100 µL of the reconstitution solvent. The sample is now ready for LC-MS/MS analysis.

LC-MS/MS Analysis

Objective: To separate and quantify Arachidoyl glycine using liquid chromatography-tandem mass spectrometry.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

-

Triple quadrupole mass spectrometer

Chromatographic Conditions:

-

Column: A reversed-phase column, such as a Zorbax SB-CN (2.1 x 100 mm, 3.5 µm), is suitable.

-

Mobile Phase A: 10 mM Ammonium acetate in water.

-

Mobile Phase B: 100% Methanol.

-

Flow Rate: 300 µL/min.

-

Gradient Elution:

-

0-0.5 min: 45% B (isocratic)

-

0.5-1.0 min: Increase to 70% B

-

(Further gradient steps should be optimized based on the specific system and to ensure separation from other analytes).

-

-

Injection Volume: 5-10 µL.

-

Column Temperature: 40°C.

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

NAGly: Precursor ion (m/z) 362.3 → Product ion (m/z) 76.1

-

NAGly-d8 (IS): Precursor ion (m/z) 370.3 → Product ion (m/z) 84.1

-

-

Optimization: The fragmentor voltage and collision energy should be optimized for each analyte to achieve maximum sensitivity.

Workflow Diagram for NAGly Quantification

Signaling Pathways of Arachidoyl Glycine

Arachidoyl glycine exerts its biological effects primarily through the activation of G protein-coupled receptors GPR18 and GPR55.

GPR18 Signaling Pathway

GPR18 is considered a primary receptor for NAGly. Its activation leads to complex downstream signaling cascades that can vary depending on the cell type. The signaling is often initiated through the coupling of Gαi/o proteins.

-

Gαi/o Coupling: Activation of GPR18 by NAGly leads to the dissociation of the Gαi/o subunit from the Gβγ complex.

-

Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

-

Modulation of Ion Channels and Kinases: The Gβγ subunit can directly modulate the activity of ion channels and other effector enzymes, such as phospholipase C (PLC) and phosphoinositide 3-kinase (PI3K).

-

MAPK Activation: GPR18 activation has been shown to lead to the phosphorylation and activation of mitogen-activated protein kinases (MAPK), such as ERK1/2, which can influence gene expression and cell proliferation.

-

Intracellular Calcium Mobilization: In some cellular contexts, GPR18 activation can lead to an increase in intracellular calcium concentrations.

GPR55 Signaling Pathway

GPR55 is another receptor target for NAGly. Its activation primarily involves Gαq and Gα12/13 proteins, leading to robust increases in intracellular calcium and activation of the RhoA pathway.

-

Gαq and Gα12/13 Coupling: Upon NAGly binding, GPR55 activates Gαq and Gα12/13 proteins.

-

Phospholipase C Activation: The activated Gαq subunit stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Intracellular Calcium Release: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm.

-

RhoA Activation: The Gα12/13 pathway leads to the activation of the small GTPase RhoA.

-

Downstream Effects: Increased intracellular calcium and RhoA activation lead to a variety of cellular responses, including the activation of protein kinase C (PKC), modulation of cytoskeletal dynamics, and activation of transcription factors. GPR55 activation also leads to the phosphorylation of ERK1/2.

Conclusion

This technical guide provides a summary of the current understanding of the physiological concentrations of Arachidoyl glycine in various tissues, detailed protocols for its quantification, and an overview of its major signaling pathways. While data on NAGly levels in central nervous system tissues are available, further research is needed to establish a comprehensive profile of its concentrations in peripheral tissues across different species. The provided experimental protocols offer a robust framework for researchers aiming to quantify this important lipid mediator. A deeper understanding of NAGly's tissue distribution and signaling mechanisms will be instrumental in advancing our knowledge of its physiological roles and in the development of new therapeutic strategies.

References

- 1. benchchem.com [benchchem.com]

- 2. Quantitative LC–MS/MS analysis of arachidonoyl amino acids in mouse brain with treatment of FAAH inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. N-arachidonylglycine is a caloric state-dependent circulating metabolite which regulates human CD4+T cell responsiveness - PMC [pmc.ncbi.nlm.nih.gov]

Arachidoyl Glycine: A Comprehensive Technical Guide to its Role as a Neuro-inflammatory Modulator

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arachidoyl glycine (N-arachidonoyl glycine, NAGly) is an endogenous lipid mediator that has garnered significant attention for its potent modulatory effects on neuro-inflammatory processes. Structurally related to the endocannabinoid anandamide, NAGly exhibits a distinct pharmacological profile, primarily exerting its effects through the G protein-coupled receptor 18 (GPR18), and to a lesser extent, GPR55. This technical guide provides an in-depth overview of the biosynthesis, signaling pathways, and experimental validation of NAGly as a neuro-inflammatory modulator, intended for researchers, scientists, and professionals in drug development.

Biosynthesis and Metabolism

N-arachidonoyl glycine is synthesized in the central nervous system through two primary pathways:

-

Oxidative metabolism of anandamide (AEA): The endocannabinoid anandamide can be oxidized to form NAGly.

-

Conjugation of arachidonic acid and glycine: This pathway involves the direct enzymatic conjugation of arachidonic acid with the amino acid glycine.

The degradation of NAGly is primarily mediated by the enzyme fatty acid amide hydrolase (FAAH), which hydrolyzes it into arachidonic acid and glycine. NAGly also acts as an inhibitor of FAAH, which can lead to an increase in the levels of other endocannabinoids, such as anandamide, oleoylethanolamide (OEA), and palmitoylethanolamide (PEA).[1]

Quantitative Data Summary

The following tables summarize the key quantitative data from various in vitro and in vivo studies on the activity of arachidoyl glycine.

| Parameter | Value | Species/Cell Line | Reference |

| IC50 for FAAH Inhibition | 4.9 µM | Rat Brain | [2] |

Table 1: Inhibitory Activity of Arachidoyl Glycine on FAAH

| Assay | Concentration Range | Effect | Cell Line | Reference |

| Proliferation | 0.01 nM - 100 µM | Increased proliferation at pM to low nM concentrations | BV-2 microglia | [3] |

| Cell Migration | 0.1 nM - 10 µM | Potent induction of migration | BV-2 microglia, HEK293-GPR18 | [3] |

| Cytokine Production | 10 nM and 100 nM | Significant alteration of Axl, CD40, IGF-I, OPN, and Pro-MMP-9 | BV-2 microglia | [4] |

| MAPK Phosphorylation | 10 nM - 10 µM | Concentration-dependent phosphorylation of p44/42 and JNK MAPK | BV-2 microglia |

Table 2: Concentration-Dependent Effects of Arachidoyl Glycine in In Vitro Assays

Signaling Pathways

Arachidoyl glycine primarily signals through the G protein-coupled receptor GPR18, which is coupled to Gαi/o proteins. Activation of GPR18 by NAGly initiates a cascade of intracellular events, including the modulation of adenylyl cyclase activity and the activation of the mitogen-activated protein kinase (MAPK) pathway. There is also evidence for NAGly interacting with GPR55, which is coupled to Gαq/11 and Gα12/13 proteins, leading to calcium mobilization.

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below.

Microglial Migration Assay (Boyden Chamber)

This protocol is adapted from studies investigating the chemotactic effects of NAGly on BV-2 microglial cells.

Materials:

-

BV-2 microglial cells

-

Boyden chamber apparatus with polycarbonate membranes (8 µm pores)

-

Serum-free culture medium

-

Arachidoyl glycine (NAGly)

-

Fixative solution (e.g., methanol)

-

Staining solution (e.g., Crystal Violet)

Procedure:

-

Culture BV-2 cells to ~80% confluency.

-

Starve cells in serum-free medium for 2-4 hours prior to the assay.

-

Harvest cells and resuspend in serum-free medium at a concentration of 1 x 10^5 cells/mL.

-

Add NAGly at desired concentrations (e.g., 0.1 nM to 10 µM) to the lower wells of the Boyden chamber. Use serum-free medium as a negative control.

-

Place the polycarbonate membrane inserts into the wells.

-

Add 100 µL of the cell suspension to the upper chamber of each insert.

-

Incubate the chamber at 37°C in a 5% CO2 incubator for 3-6 hours.

-

After incubation, remove the inserts and wipe the non-migrated cells from the upper surface of the membrane with a cotton swab.

-

Fix the migrated cells on the lower surface of the membrane with methanol for 10 minutes.

-

Stain the cells with Crystal Violet for 15 minutes.

-

Wash the inserts with water and allow them to air dry.

-

Count the number of migrated cells in several random fields under a microscope.

Cytokine Release Assay (ELISA)

This protocol outlines the measurement of cytokine levels in the supernatant of BV-2 microglia treated with NAGly.

Materials:

-

BV-2 microglial cells

-

Culture medium (e.g., Ham's F-12)

-

Arachidoyl glycine (NAGly)

-

ELISA kits for specific cytokines (e.g., Axl, CD40, IGF-I, OPN, Pro-MMP-9)

Procedure:

-

Plate BV-2 cells in 6-well plates and grow to ~90% confluency.

-

Replace the culture medium with serum-free medium.

-

Treat the cells with NAGly at desired concentrations (e.g., 10 nM and 100 nM) for 3 hours. Use vehicle (e.g., 0.1% DMSO) as a control.

-

After incubation, collect the cell culture supernatant.

-

Centrifuge the supernatant to remove any cell debris.

-

Perform the ELISA for the cytokines of interest according to the manufacturer's instructions.

-

Read the absorbance on a microplate reader and calculate the cytokine concentrations based on a standard curve.

Organotypic Hippocampal Slice Culture for Neuroprotection Studies

This protocol is a general guideline for assessing the neuroprotective effects of NAGly against excitotoxicity in murine organotypic hippocampal slice cultures.

Materials:

-

Postnatal day 6-9 mouse pups

-

Dissection medium (e.g., Gey's balanced salt solution)

-

Culture medium (e.g., 50% MEM, 25% HBSS, 25% horse serum)

-

Millicell cell culture inserts (0.4 µm)

-

N-methyl-D-aspartate (NMDA)

-

Arachidoyl glycine (NAGly)

-

Propidium iodide (PI) for cell death visualization

Procedure:

-

Dissect hippocampi from mouse pups in ice-cold dissection medium.

-

Cut the hippocampi into 350-400 µm thick slices using a tissue chopper.

-

Transfer the slices onto Millicell culture inserts in 6-well plates containing 1 mL of culture medium per well.

-

Incubate the slices at 37°C in a 5% CO2 incubator. Change the medium every 2-3 days.

-

After a period of stabilization in culture (e.g., 7-10 days), induce excitotoxicity by treating the slices with NMDA (e.g., 50 µM) for 4 hours.

-

Following the NMDA treatment, wash the slices and treat with NAGly at the desired concentrations.

-

Assess neuronal damage after 24-72 hours. This can be done by staining with propidium iodide, which enters and stains the nuclei of dead cells.

-

Capture fluorescent images and quantify the area of PI uptake to determine the extent of cell death.

Conclusion

Arachidoyl glycine is a multifaceted signaling lipid with a significant role in the modulation of neuro-inflammation. Its primary actions through the GPR18 receptor, leading to the activation of MAPK signaling and subsequent effects on microglial migration and cytokine production, highlight its potential as a therapeutic target for neuro-inflammatory and neurodegenerative diseases. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this endogenous modulator. Further research is warranted to fully elucidate the signaling intricacies of NAGly, particularly its interactions with GPR55, and to translate these preclinical findings into clinical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Inhibition of monoacylglycerol lipase and fatty acid amide hydrolase by analogues of 2-arachidonoylglycerol - PMC [pmc.ncbi.nlm.nih.gov]

- 3. N-arachidonoyl glycine, an abundant endogenous lipid, potently drives directed cellular migration through GPR18, the putative abnormal cannabidiol receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Δ9-THC and N-arachidonoyl glycine regulate BV-2 microglial morphology and cytokine release plasticity: implications for signaling at GPR18 - PMC [pmc.ncbi.nlm.nih.gov]

Cellular Uptake and Transport of Arachidoyl Glycine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-arachidonoyl glycine (Arachidoyl glycine, NAGly) is an endogenous lipid mediator, belonging to the class of N-acyl amino acids, which has garnered significant attention for its diverse physiological and pharmacological activities. Structurally similar to the endocannabinoid anandamide, NAGly exhibits a distinct pharmacological profile, interacting with a range of cellular targets to modulate processes such as pain, inflammation, and cell migration.[1] This technical guide provides a comprehensive overview of the current understanding of the cellular uptake and transport of NAGly, along with detailed experimental protocols and a summary of its key molecular interactions. While the precise mechanisms governing the direct cellular uptake and transport of NAGly are still under active investigation and quantitative kinetic data remains limited, this guide consolidates the available information on its cellular interactions and the methodologies used to study them.

Molecular Interactions and Cellular Effects

Arachidoyl glycine's biological effects are mediated through its interaction with several key cellular proteins. These interactions can be broadly categorized into receptor activation and enzyme/transporter inhibition.

G-Protein Coupled Receptor (GPCR) Activation

NAGly is a known agonist for two orphan GPCRs, GPR18 and GPR55, initiating distinct downstream signaling cascades.

-

GPR18: Often referred to as the "NAGly receptor," GPR18 is a primary target of Arachidoyl glycine.[1] Activation of GPR18 by NAGly has been shown to be involved in various cellular responses, including the promotion of cell migration, particularly in microglia.[1]

-

GPR55: NAGly also acts as an agonist at GPR55, another receptor implicated in cannabinoid signaling. This interaction leads to increases in intracellular calcium and the activation of mitogen-activated protein kinases (MAPKs).

Inhibition of Transporters and Enzymes

-

Glycine Transporter 2a (GLYT2a): NAGly is a reversible and non-competitive inhibitor of the glycine transporter GLYT2a.[2] This inhibition is thought to contribute to the analgesic properties of NAGly by increasing the extracellular concentration of glycine in the spinal cord.[2]

-

Fatty Acid Amide Hydrolase (FAAH): NAGly is an inhibitor of FAAH, the primary enzyme responsible for the degradation of the endocannabinoid anandamide. By inhibiting FAAH, NAGly can indirectly modulate the endocannabinoid system by increasing the levels of other bioactive lipids.

Quantitative Data

The following table summarizes the available quantitative data for the interaction of Arachidoyl glycine with its known molecular targets. It is important to note that kinetic data for the direct cellular uptake of NAGly (e.g., K_m, V_max) are not currently well-documented in the scientific literature.

| Target | Interaction | Cell/System Type | Parameter | Value | Reference(s) |

| GPR18 | Agonist | BV-2 microglia | EC_50 (Migration) | ~0.17 nM | |

| GPR55 | Agonist | HAGPR55/CHO cells | EC_50 (Calcium Mobilization) | ~3 µM | |

| GLYT2a | Non-competitive Inhibitor | Oocytes expressing GLYT2a | IC_50 | ~9 µM | |

| FAAH | Inhibitor | Rat Brain Membranes | IC_50 | 4.9 µM | |

| Vasorelaxation | Agonist | Rat Mesenteric Artery | pEC_50% | 5.7 ± 0.2 |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the cellular effects of Arachidoyl glycine.

Cellular Migration: Boyden Chamber Assay

This assay is used to quantify the chemotactic effect of NAGly on cells, such as microglia.

Materials:

-

Boyden chamber apparatus (e.g., 48-well microchemotaxis chamber)

-

Polycarbonate membranes with appropriate pore size (e.g., 8 µm for microglia)

-

Cell culture medium (e.g., DMEM)

-

Fetal Bovine Serum (FBS)

-

Bovine Serum Albumin (BSA)

-

Chemoattractant (Arachidoyl glycine)

-

Control chemoattractant (e.g., fMLP)

-

Fixative (e.g., methanol)

-

Staining solution (e.g., Diff-Quik)

-

Microscope

Protocol:

-

Cell Preparation:

-

Culture cells (e.g., BV-2 microglia) to 70-80% confluency.

-

Harvest cells using a non-enzymatic cell dissociation solution.

-

Wash cells with serum-free medium and resuspend in serum-free medium containing 0.1% BSA to a final concentration of 1 x 10^6 cells/mL.

-

-

Assay Setup:

-

Prepare serial dilutions of Arachidoyl glycine in serum-free medium containing 0.1% BSA in the lower wells of the Boyden chamber. Include a negative control (medium with BSA) and a positive control (e.g., 1 µM fMLP).

-

Place the polycarbonate membrane over the lower wells.

-

Assemble the chamber by placing the upper plate over the membrane.

-

Add 50 µL of the cell suspension to each of the upper wells.

-

-

Incubation:

-

Incubate the chamber at 37°C in a humidified incubator with 5% CO_2 for a duration determined by the cell type's migration rate (e.g., 4-6 hours for microglia).

-

-

Cell Staining and Quantification:

-

After incubation, disassemble the chamber and remove the membrane.

-

Scrape off the non-migrated cells from the upper surface of the membrane with a cotton swab.

-

Fix the membrane in methanol for 10 minutes.

-

Stain the migrated cells on the lower surface of the membrane using a staining solution like Diff-Quik.

-

Mount the membrane on a glass slide.

-

Count the number of migrated cells in several high-power fields for each well using a light microscope.

-

Vasorelaxation: Wire Myography

This technique is employed to assess the effect of NAGly on the contractility of isolated blood vessels.

Materials:

-

Wire myograph system

-

Isolated blood vessel segments (e.g., rat mesenteric artery)

-

Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 MgSO_4, 1.2 KH_2PO_4, 25 NaHCO_3, 2 CaCl_2, 10 D-glucose)

-

Carbogen gas (95% O_2, 5% CO_2)

-

Vasoconstrictor (e.g., methoxamine or phenylephrine)

-

Arachidoyl glycine

-

Data acquisition system

Protocol:

-

Vessel Preparation:

-

Isolate small segments (e.g., 2 mm length) of the desired artery and place them in ice-cold Krebs-Henseleit solution.

-

Mount the vessel segment on two small wires in the myograph chamber.

-

-

Equilibration and Viability Check:

-

Fill the chamber with Krebs-Henseleit solution and bubble with carbogen gas at 37°C.

-

Allow the vessel to equilibrate for at least 30 minutes under a set baseline tension.

-

Test the viability of the vessel by inducing contraction with a high concentration of KCl.

-

Assess endothelium integrity by pre-contracting with a vasoconstrictor (e.g., 10 µM methoxamine) and then inducing relaxation with an endothelium-dependent vasodilator (e.g., acetylcholine or carbachol).

-

-

Experimental Procedure:

-

Wash the vessel and allow it to return to baseline tension.

-

Pre-contract the vessel with a submaximal concentration of a vasoconstrictor to achieve a stable plateau.

-

Construct a cumulative concentration-response curve by adding increasing concentrations of Arachidoyl glycine to the bath.

-

Record the changes in isometric tension using the data acquisition system.

-

-

Data Analysis:

-

Express the relaxation responses as a percentage of the pre-contraction induced by the vasoconstrictor.

-

Plot the concentration-response curve and calculate the pEC_50 value.

-

MAPK Activation: In-Cell Western Assay

This method allows for the quantification of protein phosphorylation, such as ERK1/2 (p44/42 MAPK), in response to NAGly treatment.

Materials:

-

96-well cell culture plates

-

Cells expressing the target receptor (e.g., HAGPR55/CHO cells)

-

Cell culture medium and supplements

-

Arachidoyl glycine

-

Fixative (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., Odyssey Blocking Buffer or 5% BSA in PBS)

-

Primary antibodies (one for the phosphorylated protein, e.g., anti-phospho-ERK1/2, and one for the total protein, e.g., anti-total-ERK1/2)

-

Infrared dye-conjugated secondary antibodies (e.g., IRDye 800CW and IRDye 680LT)

-

Infrared imaging system (e.g., LI-COR Odyssey)

Protocol:

-

Cell Seeding and Treatment:

-

Seed cells into a 96-well plate and grow to 80-90% confluency.

-

Serum-starve the cells for 1-2 hours before treatment.

-

Treat the cells with various concentrations of Arachidoyl glycine for a specified time (e.g., 5 minutes for MAPK activation).

-

-

Fixation and Permeabilization:

-

Remove the treatment medium and fix the cells with 4% paraformaldehyde for 20 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 20 minutes.

-

-

Immunostaining:

-

Wash the cells three times with PBS.

-

Block the cells with blocking buffer for 1.5 hours at room temperature.

-

Incubate the cells with a cocktail of the two primary antibodies (anti-phospho-protein and anti-total-protein) in antibody dilution buffer overnight at 4°C.

-

Wash the cells five times with PBS containing 0.1% Tween-20.

-

Incubate the cells with a cocktail of the two corresponding infrared dye-conjugated secondary antibodies in antibody dilution buffer for 1 hour at room temperature in the dark.

-

-

Image Acquisition and Analysis:

-

Wash the cells five times with PBS containing 0.1% Tween-20.

-

Scan the plate using an infrared imaging system.

-

Quantify the fluorescence intensity for both the phosphorylated and total protein signals.

-

Normalize the phospho-protein signal to the total protein signal for each well.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways activated by Arachidoyl glycine and a typical experimental workflow for studying its effects on cell migration.

GPR18 Signaling Pathway

Caption: GPR18 signaling cascade initiated by Arachidoyl glycine.

GPR55 Signaling Pathway

Caption: GPR55 signaling cascade initiated by Arachidoyl glycine.

Experimental Workflow for Cell Migration Assay

Caption: Workflow for Boyden chamber cell migration assay.

Future Directions

The field of N-acyl amino acid research is rapidly evolving. A critical area for future investigation is the elucidation of the specific mechanisms responsible for the cellular uptake and transport of Arachidoyl glycine. The identification of a dedicated transporter or a definitive understanding of its membrane translocation process will be a significant step forward. The use of radiolabeled NAGly in uptake assays will be instrumental in determining the kinetic parameters of its transport and in identifying potential inhibitors. Furthermore, exploring the role of fatty acid binding proteins (FABPs) and other intracellular chaperones in the trafficking of NAGly will provide a more complete picture of its cellular journey from the plasma membrane to its intracellular targets. Such studies will not only enhance our fundamental understanding of this important signaling molecule but also pave the way for the development of novel therapeutic strategies targeting the pathways it modulates.

References

Application Note: Quantification of Arachidoyl Glycine in Biological Matrices by LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-arachidonoyl glycine (NAGly), an endogenous lipid mediator, is a member of the N-acyl amino acid family. It is implicated in a variety of physiological processes, including pain perception, inflammation, and cellular migration.[1][2] Accurate quantification of NAGly in biological samples is crucial for understanding its physiological roles and for the development of novel therapeutics targeting the endocannabinoid system. This application note provides a detailed protocol for the sensitive and selective quantification of arachidoyl glycine in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Signaling Pathways Involving Arachidoyl Glycine

Arachidoyl glycine is synthesized through two primary biosynthetic pathways. The first pathway involves the direct conjugation of arachidonic acid (AA) with glycine. The second pathway involves the oxidative metabolism of anandamide (AEA), an endocannabinoid, where AEA is first hydrolyzed by fatty acid amide hydrolase (FAAH) to release arachidonic acid, which is then conjugated to glycine.[1][3][4] NAGly exerts its biological effects by interacting with specific receptors, notably GPR18 and GPR55, orphan G protein-coupled receptors.

Experimental Protocols

This section details the methodologies for the quantification of arachidoyl glycine from biological matrices such as brain tissue and plasma.

Sample Preparation

A robust sample preparation protocol is essential to remove interfering substances and enrich the analyte of interest. Both liquid-liquid extraction (LLE) and solid-phase extraction (SPE) have been successfully employed.

Protocol 1: Liquid-Liquid Extraction (LLE) for Brain Tissue

-

Homogenize brain tissue (e.g., 30 mg) in an appropriate volume of extraction solvent (e.g., 2 mL of chloroform:methanol, 2:1 v/v) containing an internal standard (e.g., arachidoyl glycine-d8).

-

Add 0.73% w/v sodium chloride solution (e.g., 300 µL) to the homogenate.

-

Vortex the mixture thoroughly and centrifuge to separate the organic and aqueous phases.

-

Collect the lower organic phase containing the lipids.

-

Dry the organic extract under a gentle stream of nitrogen.

-

Reconstitute the dried extract in a suitable solvent (e.g., 100 µL of methanol:water, 1:1 v/v) for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) for Plasma/Serum

-

Precipitate proteins from the plasma or serum sample (e.g., 200 µL) by adding a four-fold excess of cold acetonitrile (e.g., 800 µL) containing the internal standard.

-

Vortex and centrifuge to pellet the precipitated proteins.

-

Load the supernatant onto a conditioned C18 SPE column.

-

Wash the column with a low-organic solvent mixture (e.g., 10% methanol in water) to remove polar interferences.

-

Elute arachidoyl glycine and other lipids with a high-organic solvent (e.g., methanol or acetonitrile).

-

Evaporate the eluate to dryness and reconstitute in the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions

-

Column: A reversed-phase C18 or a cyano (CN) column is typically used for the separation of N-acyl amino acids. A common choice is a Zorbax SB-CN column (2.1 x 100 mm, 3.5 µm).

-

Mobile Phase A: 10 mM ammonium acetate in water.

-

Mobile Phase B: Methanol.

-

Flow Rate: 300 µL/min.

-

Gradient Elution: A typical gradient starts with a lower percentage of organic phase, which is then ramped up to elute the more hydrophobic analytes. For example:

-

0-0.5 min: 45% B

-

0.5-1.0 min: 45-70% B

-

1.0-10.0 min: 70-99% B

-

10.0-14.0 min: Hold at 99% B

-

14.0-14.5 min: Return to 45% B

-

14.5-21.0 min: Re-equilibration at 45% B

-

-

Injection Volume: 5-10 µL.

Tandem Mass Spectrometry (MS/MS) Conditions

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.

-

MRM Transitions: The precursor ion ([M+H]+) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole.

Quantitative Data

The following tables summarize typical quantitative parameters for the LC-MS/MS analysis of arachidoyl glycine.

Table 1: Mass Spectrometry Parameters for Arachidoyl Glycine

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Fragmentor Voltage (V) | Collision Energy (eV) |

| Arachidoyl Glycine (NAGly) | 362.3 | 76.0 | 135 | 25 |

| Arachidoyl Glycine-d8 (Internal Standard) | 370.3 | 84.0 | 135 | 25 |

Data adapted from a study on arachidonoyl amino acids in mouse brain.

Table 2: Method Validation Parameters

| Parameter | Value | Reference |

| Linearity Range | 0.2–120 pg/µL | |

| Correlation Coefficient (R²) | > 0.99 | |

| Recovery | 85-115% | |

| Intra-day Precision (%RSD) | < 15% | |

| Inter-day Precision (%RSD) | < 15% | |

| Lower Limit of Quantification (LLOQ) | Typically in the low pg/mL or pmol/g range | |

| Limit of Detection (LOD) | Sub-pg/mL or fmol/g levels |

Table 3: Endogenous Levels of Arachidoyl Glycine in Mouse Brain

| Analyte | Concentration (pmol/g) |

| Arachidoyl Glycine (NAGly) | 13.1 ± 2.1 |

Data represents baseline levels in control mice.

Conclusion

The LC-MS/MS method described provides a robust, sensitive, and selective approach for the quantification of arachidoyl glycine in various biological matrices. The detailed protocols for sample preparation and instrumental analysis, along with the summarized quantitative data, offer a comprehensive guide for researchers in the fields of pharmacology, neuroscience, and drug development. Accurate measurement of NAGly will facilitate a deeper understanding of its role in health and disease, and aid in the discovery of new therapeutic agents targeting the endocannabinoid system.

References

- 1. Quantitative LC–MS/MS analysis of arachidonoyl amino acids in mouse brain with treatment of FAAH inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. High-Performance Liquid Chromatography Tandem Mass Spectrometry Method for the Analysis of N-Oleoyl Glycine and N-Oleoyl Alanine in Brain and Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The endocannabinoid anandamide is a precursor for the signaling lipid N-arachidonoyl glycine by two distinct pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The endocannabinoid anandamide is a precursor for the signaling lipid N-arachidonoyl glycine by two distinct pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: MAPK/ERK Phosphorylation Assay for Arachidoyl Glycine Signaling

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arachidoyl glycine (AG), also known as N-arachidonoyl glycine (NAGly), is an endogenous lipid mediator that plays a significant role in various physiological processes, including pain perception, inflammation, and cellular migration.[1][2] It exerts its effects by activating specific G protein-coupled receptors (GPCRs), primarily GPR18 and GPR55.[1][3][4] Upon activation, these receptors initiate intracellular signaling cascades, one of the most prominent being the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway. The phosphorylation of ERK1/2 is a key downstream event that regulates transcription factors and cellular processes. Monitoring the phosphorylation status of ERK1/2 is therefore a critical method for studying the bioactivity of Arachidoyl glycine and for the screening of potential therapeutic agents that modulate its signaling pathways.

These application notes provide detailed protocols for assessing AG-induced MAPK/ERK phosphorylation in cell-based assays, along with data presentation and visualization of the signaling pathways.

Signaling Pathways

Arachidoyl glycine initiates signaling cascades by binding to its cell surface receptors, GPR18 and GPR55. The activation of these receptors leads to the phosphorylation and activation of ERK1/2 through distinct G-protein-mediated pathways.

GPR18 Signaling Pathway

NAGly is an efficacious agonist at GPR18, which primarily couples to Gαi/o proteins. Activation of GPR18 by NAGly leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels. The βγ subunits of the dissociated G-protein can activate downstream effectors, including phospholipase C (PLC) and phosphoinositide 3-kinase (PI3K), which in turn contribute to the activation of the Ras-Raf-MEK-ERK cascade, culminating in the phosphorylation of ERK1/2. Pertussis toxin (PTX), an inhibitor of Gαi/o signaling, can attenuate NAGly-induced ERK phosphorylation, confirming the involvement of this pathway.

GPR55 Signaling Pathway

NAGly also acts as an agonist for GPR55. GPR55 signaling is more complex, involving coupling to Gαq and Gα12/13 proteins. Activation of Gαq leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). The Gα12/13 pathway activates RhoA, a small GTPase. Both the PLC-PKC and RhoA pathways can converge to activate the MAPK/ERK cascade.

Quantitative Data Summary

The following tables summarize the quantitative data from studies investigating the effect of Arachidoyl glycine on ERK1/2 phosphorylation.

Table 1: Dose-Dependent Activation of ERK1/2 Phosphorylation by Arachidoyl Glycine in HEK293 cells expressing GPR18.

| NAGly Concentration | Fold Increase in p-ERK1/2 (vs. Vehicle) |

| 1 nM | ~1.5 |

| 10 nM | ~2.5 |

| 100 nM | ~3.5 |

| 1 µM | ~4.0 |

| 10 µM | ~4.0 |

Data are approximated from graphical representations in cited literature.

Table 2: Time-Course of ERK1/2 Phosphorylation in HEK293-GPR18 cells stimulated with 100 nM Arachidoyl Glycine.

| Time (minutes) | Fold Increase in p-ERK1/2 (vs. Vehicle) |

| 0 | 1.0 |

| 2 | ~2.0 |

| 5 | ~3.5 |

| 10 | ~3.0 |

| 20 | ~2.0 |

| 40 | ~1.5 |

| 120 | ~1.2 |

Data are approximated from graphical representations in cited literature.

Table 3: Effect of Antagonists on Arachidoyl Glycine-Induced ERK1/2 Phosphorylation.

| Treatment | Fold Increase in p-ERK1/2 (vs. Vehicle) |

| Vehicle | 1.0 |

| 100 nM NAGly | ~3.5 |

| 100 nM NAGly + 1 µM O-1918 (GPR18 antagonist) | ~1.2 |

| 3 µM NAGly (in GPR55-CHO cells) | ~2.5 |

| 3 µM NAGly + 10 µM ML193 (GPR55 antagonist) | ~1.0 |

Data are from studies using HEK293-GPR18 cells or CHO-GPR55 cells and are approximated from graphical representations in cited literature.

Experimental Protocols

Experimental Workflow Overview

The general workflow for assessing Arachidoyl glycine-induced ERK phosphorylation involves cell culture, treatment, cell lysis, and detection of phosphorylated ERK, typically by Western Blot or ELISA.

Protocol 1: Western Blot for Phospho-ERK1/2

This protocol is suitable for detecting changes in ERK1/2 phosphorylation in response to Arachidoyl glycine in cultured cells such as HEK293 expressing GPR18 or GPR55, or in BV-2 microglial cells.

Materials:

-

Cell Culture: HEK293 cells stably expressing GPR18 or GPR55, or BV-2 microglial cells.

-

Culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin).

-

Serum-free medium.

-

Arachidoyl glycine (NAGly).

-

Receptor antagonists (e.g., O-1918 for GPR18, ML193 for GPR55).

-

Phosphate-Buffered Saline (PBS), ice-cold.

-

Lysis Buffer (RIPA buffer or similar) supplemented with protease and phosphatase inhibitors.

-

BCA Protein Assay Kit.

-

Laemmli sample buffer (4x).

-

SDS-PAGE gels.

-

PVDF membrane.

-

Transfer buffer.

-

Blocking buffer (5% non-fat dry milk or 5% BSA in TBST).

-

Primary antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) and Rabbit anti-total ERK1/2.

-

Secondary antibody: HRP-conjugated goat anti-rabbit IgG.

-

Enhanced Chemiluminescence (ECL) substrate.

-

Imaging system for chemiluminescence detection.

Procedure:

-

Cell Culture and Plating:

-

Culture cells in appropriate medium to ~80-90% confluency.

-

Seed cells into 6-well plates at a density that will result in 80-90% confluency at the time of the experiment.

-

-

Serum Starvation (Optional):

-

To reduce basal levels of ERK phosphorylation, replace the growth medium with serum-free medium and incubate for 4-12 hours.

-

-

Treatment:

-

Prepare working solutions of Arachidoyl glycine and any antagonists in serum-free medium.

-

If using antagonists, pre-incubate the cells with the antagonist for 30-60 minutes.

-

Add the Arachidoyl glycine solution to the cells and incubate for the desired time (e.g., 5-10 minutes for peak activation). Include a vehicle control.

-

-

Cell Lysis:

-

Place the culture plates on ice and aspirate the medium.

-

Wash the cells once with ice-cold PBS.

-

Add 100-150 µL of ice-cold lysis buffer to each well and scrape the cells.

-

Transfer the cell lysate to a pre-chilled microcentrifuge tube.

-

Incubate on ice for 30 minutes, vortexing occasionally.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Carefully transfer the supernatant to a new tube.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay.

-

-

Sample Preparation for SDS-PAGE:

-

Normalize the protein concentration of all samples with lysis buffer.

-

Add 4x Laemmli sample buffer to the lysates and boil at 95°C for 5 minutes.

-

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.

-

Run the gel and transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-ERK1/2 (typically 1:1000 dilution in blocking buffer) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody (typically 1:5000 dilution in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection and Analysis:

-

Add ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.

-

To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK1/2.

-

Quantify the band intensities using densitometry software. The ratio of phospho-ERK to total ERK is calculated for each sample.

-

Protocol 2: ELISA for Phospho-ERK1/2

This protocol provides a high-throughput alternative to Western blotting for quantifying ERK1/2 phosphorylation. Several commercial kits are available and their specific instructions should be followed. The following is a general protocol.

Materials:

-

Cell-based ELISA kit for phospho-ERK1/2 and total ERK1/2.

-

96-well cell culture plates.

-

Arachidoyl glycine and other test compounds.

-

Wash buffers and substrate solutions (typically provided in the kit).

-

Microplate reader capable of measuring absorbance or fluorescence.

Procedure:

-

Cell Plating and Treatment:

-

Seed cells into a 96-well plate and culture to the desired confluency.

-

Perform serum starvation and treatment with Arachidoyl glycine as described in the Western blot protocol.

-

-

Cell Fixation and Permeabilization:

-

After treatment, aspirate the medium and fix the cells by adding a fixing solution (e.g., 4% formaldehyde in PBS) for 20 minutes at room temperature.

-

Wash the cells with wash buffer.

-

Permeabilize the cells with a permeabilization buffer (e.g., 0.1% Triton X-100 in PBS) for 10 minutes.

-

Wash the cells with wash buffer.

-

-

Blocking and Antibody Incubation:

-

Block the wells with blocking buffer for 1-2 hours at room temperature.

-